Formyl-leurosine

Description

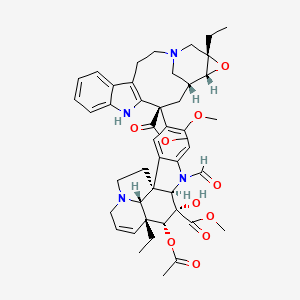

Structure

2D Structure

Properties

CAS No. |

54022-49-0 |

|---|---|

Molecular Formula |

C46H54N4O10 |

Molecular Weight |

822.9 g/mol |

IUPAC Name |

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1 |

InChI Key |

GLDSBTCHEGZWCV-NVDFJPPOSA-N |

SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F-leurosine formyl leurosine formyl-leurosine formyl-leurosine, sulfate (1:1), (3'alpha,4'alpha)-isomer formyl-leurosine, sulfate (2:1), (3'alpha,4'alpha)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Isolation and Semisynthesis from Natural Sources (e.g., Catharanthus roseus)

Formyl-leurosine belongs to the class of vinca (B1221190) alkaloids, which are predominantly isolated from the Catharanthus roseus plant, commonly known as the Madagascar periwinkle. sciensage.infonih.govnih.govactascientific.com This plant is a rich source of over 70 different indole (B1671886) alkaloids, including vinblastine (B1199706), vincristine (B1662923), and leurosine. While this compound itself is a recognized compound, the yields of such complex alkaloids directly from the plant can be extremely low, often necessitating extensive extraction and purification processes. For instance, the yield of vincristine, a closely related alkaloid, can be as low as 0.0003 percent of the dry leaf weight.

Semisynthesis plays a crucial role in obtaining this compound and its analogs, often starting from more abundant natural precursors. The dimeric vinca alkaloids, including leurosine, are formed by the condensation of two monoterpenoid indole alkaloid (MIA) moieties: vindoline (B23647) and catharanthine (B190766). A notable example of semisynthesis involves the coupling of vindoline with derivatives of catharanthine. For instance, leurosine has been synthesized in the laboratory by coupling the N-oxide derivative of 3β,4β-epoxydihydrocatharanthine with vindoline in the presence of trifluoroacetic anhydride. This process not only provides a laboratory route to the bisindole alkaloid but also helps in unambiguously confirming the stereochemistry of the epoxide function. Given this compound's structural relationship to leurosine, differing by an N-formyl group, similar semisynthetic strategies involving formylation of leurosine or a precursor are implied.

Total Synthesis Endeavors

The total chemical synthesis of complex dimeric vinca alkaloids, such as vinblastine and vincristine, has historically been described as a challenging and costly endeavor due to their intricate structures. Despite these challenges, significant progress has been made in the field of total synthesis. Researchers have reported the development of concise total syntheses for vinblastine, vincristine, and related natural products. These synthetic routes often involve the direct coupling of catharanthine with vindoline, frequently promoted by reagents such as Fe(III). Such coupling reactions can lead to the formation of vinblastine and its C20′ alcohol isomer, leurosidine, with high combined yields. These advancements represent a major triumph in synthetic organic chemistry, providing access to these complex molecules through controlled laboratory pathways.

Targeted Chemical Modifications and Analog Synthesis

Targeted chemical modifications of this compound and its related bisindole alkaloids are pursued to explore structure-activity relationships and develop novel derivatives. These modifications can alter the chemical and biological characteristics of the parent compounds.

Nitration and Amination Reactions

Nitration reactions have been successfully applied to vinblastine-type bisindole alkaloids, including vinblastine, vincristine, and N-formyl-leurosine. These nitrated derivatives can subsequently be converted into amino derivatives. For example, the nitration of vinblastine has been investigated, leading to the isolation of products such as 12-nitrovinblastine and dinitrovinblastine derivatives. Similarly, vincristine has been nitrated under comparable conditions, with the nitro group preferentially attacking positions such as 11'-, 9'-, or 13'-, yielding 13'-nitrovincristine as a major product. These reactions provide pathways for introducing nitrogen-containing functionalities onto the complex alkaloid scaffold.

Formylation Reactions on Related Core Structures

Formylation is a key modification, particularly relevant to this compound given its characteristic N-formyl group. Vincristine, for instance, naturally possesses a formyl group on the indole nitrogen of its vindoline subunit, a structural feature that distinguishes it from vinblastine, which has a methyl group at the corresponding position. The introduction of a formyl group onto related core structures can be achieved through specific synthetic procedures. For example, vinblastine has been converted into its formyl derivative by reaction with hexamethylenetetramine under reflux conditions. This demonstrates a direct method for introducing the formyl moiety onto the nitrogen of the indole skeleton in related bisindole alkaloids.

Other Synthetic Structural Alterations

Beyond nitration, amination, and formylation, other synthetic structural alterations have been explored to diversify the chemical space around vinblastine-type alkaloids. These include:

Halogenation: Iodination and bromination reactions have been performed on vinblastine and vincristine. For instance, 12',13'-diiodovinblastine and 12'-bromovinblastine have been synthesized. The reaction of vincristine with N-iodosuccinimide in dichloromethane (B109758) can yield 12′-iodovincristine, and under different conditions, 12′,13′-diiodovincristine.

Deacetylation: Selective deacetylation of vincristine has been reported, for example, by reaction with a phosphate (B84403) buffer in methanol (B129727) at a specific pH.

Modifications of the Catharanthine Moiety: The ester group at position 18 of catharanthine has been converted into various other acid derivatives, such as amides and nitriles, or into other substituents like aldehydes, hydroxyl groups, and alkyl groups, using standard synthetic methods. These modifications aim to generate new dimeric alkaloids with altered properties.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Action

Interaction with Microtubule Dynamics and Tubulin Polymerization

Formyl-leurosine, akin to other vinca (B1221190) alkaloids such as vincristine (B1662923) and vinblastine (B1199706), primarily functions as a microtubule-targeting agent. Microtubules are essential components of the eukaryotic cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers into hollow, cylindrical structures. These dynamic polymers are crucial for maintaining cell shape, facilitating intracellular transport, and, most critically, orchestrating chromosome segregation during cell division. patsnap.comwikipedia.org

This compound exerts its effect by binding to tubulin, thereby inhibiting its polymerization into microtubules. This action leads to the depolymerization of existing microtubules and prevents the proper assembly of new ones. patsnap.comprinceton.educytoskeleton.com The disruption of microtubule dynamics ultimately compromises cellular integrity and function, particularly during mitosis. patsnap.comnih.gov

Impact on Cell Cycle Progression

A direct consequence of this compound's interference with microtubule dynamics is the profound impact on cell cycle progression. The compound induces cell cycle arrest, predominantly at the metaphase stage. patsnap.comprinceton.edugoogle.com This metaphase arrest occurs because the cell is unable to form a functional mitotic spindle, a microtubule-based structure essential for the accurate alignment and segregation of chromosomes. patsnap.com

Modulation of Mitotic Spindle Assembly

The mitotic spindle is a highly organized structure composed of microtubules that is indispensable for chromosome segregation during mitosis. This compound, by inhibiting tubulin polymerization, directly disrupts the assembly and integrity of the mitotic spindle. princeton.edu This aberrant spindle formation prevents the chromosomes from achieving proper alignment at the metaphase plate and subsequently hinders their separation into daughter cells. patsnap.comnih.gov The inability to form a functional mitotic spindle triggers cell cycle checkpoints, leading to prolonged mitotic arrest and ultimately, cell death, often through apoptosis. patsnap.comnih.gov

Influence on DNA Repair and RNA Synthesis Mechanisms

In tumor cells, vinca alkaloids, including this compound, have been reported to inhibit DNA repair and RNA synthesis mechanisms. This inhibition is attributed to their ability to block DNA-dependent RNA polymerase. nih.gov The disruption of RNA synthesis can impair the cell's ability to produce essential proteins and regulatory molecules, while interference with DNA repair mechanisms can lead to an accumulation of DNA damage, further contributing to cellular dysfunction and programmed cell death. nih.govnih.govelifesciences.org

Cellular Uptake and Intracellular Distribution Dynamics

The cellular uptake and intracellular distribution of this compound are crucial aspects influencing its pharmacological activity. Studies comparing drug-sensitive and drug-resistant P388 leukemia cells have shown that sensitive cells incorporate a significantly higher amount of this compound compared to resistant lines. nih.gov

Upon administration, the compound is distributed to various tissues. In studies involving [14C]-vincristine (a closely related vinca alkaloid), the highest levels of radioactivity were found in the gallbladder, followed by the tumor, spleen, and liver. nih.gov At the subcellular level, tubulin, the primary molecular target, exhibits the highest binding capacity for the alkaloid, followed by fractions containing Golgi and plasma membranes. nih.gov It has been observed that the tumor does not retain the alkaloid for extended periods. nih.gov

Table 1: Relative Uptake and Subcellular Distribution of Vinca Alkaloids (e.g., this compound, Vincristine)

| Parameter | Sensitive P388 Tumor Cells (Relative Uptake) | Resistant P388 Tumor Cells (Relative Uptake) | Subcellular Binding (Highest to Lowest) |

| Drug Uptake (e.g., this compound) | High | Low | Tubulin > Golgi > Plasma Membranes |

Note: Data for this compound uptake is inferred from comparative studies with Vincristine in P388 leukemia cells. nih.gov

Molecular Basis of Acquired Cellular Resistance

Acquired cellular resistance to this compound, a significant challenge in chemotherapy, involves several molecular mechanisms. One key factor identified in resistant P388 leukemia cell lines is a change in the composition and/or structure of the cell membrane, leading to differences in drug uptake and the binding capacity of membrane fractions for vinca alkaloids. nih.gov This suggests that altered drug transport, potentially involving efflux pumps, plays a role in resistance.

Indeed, the calcium channel blocker verapamil (B1683045) has been demonstrated to overcome acquired drug resistance to vincristine in P388 leukemia, both in vitro and in vivo. nih.gov This observation points towards the involvement of P-glycoprotein (a common efflux pump associated with multidrug resistance, MDR), although direct evidence for this compound and P-glycoprotein is not explicitly detailed in the provided sources. Beyond efflux mechanisms, resistance can also arise from non-MDR related mechanisms, such as mutations in the beta-tubulin protein itself, which can alter the binding affinity of the drug to its primary target. google.com

Preclinical in Vitro and in Vivo Experimental Studies

Evaluation of Biological Activity in Neoplastic Cell Lines

Antagonism of Tumor Cell Proliferation

Formyl-leurosine has demonstrated the ability to inhibit the proliferation of tumor cells. archive.org As a Vinca (B1221190) alkaloid, its primary mechanism of action involves binding to tubulin, thereby disrupting the assembly of microtubules. This interference leads to the arrest of cell division, specifically at the metaphase stage of the cell cycle. wikipedia.orgmims.commims.commims.com Studies have shown its cytotoxic activity against a range of human cancer cell lines, including those derived from non-small cell lung cancer, breast cancer, colon cancer, and leukemia. researchgate.netresearchgate.net

Differential Sensitivity Across Heteroploid Tumor Cell Clones

Research into the sensitivity of different tumor cell populations to this compound has revealed varying responses. A study investigating drug sensitivity in a heteroploid tumor cell line (P0) and three isolated clones (P1, P3, P4) demonstrated differential effects. nih.gov The P0 parent line and clone P1 were characterized as fibroblast-like, pseudo- and hypodiploid, while clones P3 and P4 were hypotetraploid, consisting predominantly of epithelial and round cells, respectively. nih.gov

In this context, N-formyl-leurosine exhibited the least toxicity to the P4 cell line, whereas the P0, P1, and P3 cell lines showed comparable sensitivity. nih.gov This finding suggests that the relative sensitivity of tumor cell clones to this compound is dependent on specific cellular characteristics, and the presence of less sensitive clones within heterogeneous tumor populations could contribute to tumor regrowth following chemotherapy. nih.gov

Table 1: Differential Sensitivity of Heteroploid Tumor Cell Clones to N-Formyl-leurosine

| Cell Line/Clone | Morphological Characteristics | Ploidy | Relative Sensitivity to N-Formyl-leurosine |

| P0 (Parent) | Fibroblast-like | Pseudo- and Hypodiploid | Equally sensitive (with P1, P3) |

| P1 | Fibroblast-like | Pseudo- and Hypodiploid | Equally sensitive (with P0, P3) |

| P3 | Epithelial cells | Hypotetraploid | Equally sensitive (with P0, P1) |

| P4 | Round cells | Hypotetraploid | Least toxic (least sensitive) |

Comparative Biological Activity with Closely Related Vinca Alkaloids

This compound is a derivative of leurosine, and its structure is closely related to other well-known Vinca alkaloids such as vinblastine (B1199706) and vincristine (B1662923). google.com A notable structural distinction lies in the N-formyl group present in vincristine and this compound, contrasting with the N-methyl group in vinblastine. google.com Furthermore, leurosine and its derivatives, including this compound, possess an epoxy-velbanamine moiety, which differs from the velbanamine structure found in vinblastine and vincristine. google.com These subtle structural variations contribute to significant differences in their biological activities and toxicity profiles. google.com

In comparative toxicity studies on mice, this compound (with an LD50 of 28.8 mg/kg via intraperitoneal injection) was found to be approximately five times less toxic than vinblastine and about ten times less toxic than vincristine. google.com

Table 2: Comparative Toxicity of Vinca Alkaloids in Mice (i.p. LD50)

| Compound | LD50 (mg/kg, i.p., mice) | Relative Toxicity (compared to this compound) |

| This compound | 28.8 | 1x |

| Vinblastine | ~5.76 (approx. 5x more toxic) | 5x |

| Vincristine | ~2.88 (approx. 10x more toxic) | 10x |

Note: Relative toxicity values are calculated based on the provided LD50 for this compound and the stated comparative toxicity. google.com

Investigations into P388 leukemia cells demonstrated that a drug-sensitive cell line incorporated significantly more this compound (four times more) than a resistant line of the same tumor. nih.gov This suggests that differences in drug uptake and the binding capacity of membrane fractions play a role in the differential sensitivity observed. nih.gov It has also been noted that the cytotoxic effect of Vinca alkaloids does not always directly correlate with their ability to induce metaphase arrest. nih.gov

Investigation in Experimental Animal Models (focus on mechanistic insights)

Experimental animal models have been crucial in elucidating the mechanistic insights of this compound's action. Pharmacokinetic studies in P388 leukemia-bearing mice, using [14C]-vincristine (which shares mechanistic similarities and was used in comparative studies with this compound), revealed that the highest levels of radioactivity were found in the gallbladder, followed by the tumor, spleen, and liver. nih.gov At a subcellular level, tubulin exhibited the highest binding affinity for the alkaloid, followed by fractions containing Golgi and plasma membranes, which aligns with the known mechanism of Vinca alkaloids as microtubule disruptors. nih.gov

Further mechanistic investigations in rats, involving intraneural injections of this compound (FLR), demonstrated dose-related nerve lesions, including leg paralysis and Wallerian degeneration of sciatic nerve fibers. nih.gov These effects were similar to those observed with equal concentrations of vincristine, providing insight into the compound's potential neurotoxic mechanisms at the cellular and tissue levels. nih.gov

In early human studies, this compound was advanced to phase I clinical trials due to its broad antitumor spectrum observed in animal models and initial observations of a lack of significant neurotoxicity. semmelweis.hu However, dose escalation in these trials was halted due to the emergence of circulatory side effects, which were similar to those associated with naturally occurring leurosine. semmelweis.hu Further pharmacokinetic analysis indicated that liver cell membranes bound [14C]-formyl-leurosine with a higher specific activity compared to other organs. semmelweis.hu Additionally, this compound was found to bind to human serum albumin, albeit with a weak affinity to gamma-globulin. semmelweis.hu

Structure Activity Relationship Sar Elucidation

Correlation of Chemical Structure with Biological Potency

The biological potency of formyl-leurosine is intrinsically linked to specific modifications of the core vinca (B1221190) alkaloid structure. A pivotal alteration is the presence of an N-formyl group on the vindoline (B23647) moiety, which distinguishes it from its direct precursor, leurosine, and parallels the structural difference between vincristine (B1662923) and vinblastine (B1199706). mdpi.comgoogle.com In vinblastine and vincristine, the substitution of a methyl group (vinblastine) with a formyl group (vincristine) at this position leads to significant differences in their anticancer activity spectra and toxicity profiles. google.comuah.es

The introduction of the formyl group in this compound is a key determinant of its potency. This modification is achieved by the formylation of N-demethyl-leurosine. google.com Research has shown that even minor alterations to the structure of vinca alkaloids can lead to significant changes in biological activity. researchgate.net For instance, modifications such as deacetylation or hydrogenation of double bonds often result in inactive analogues. researchgate.net

This compound has demonstrated activity against various animal tumors. princeton.edu Its potency is also influenced by other parts of the molecule. The bisindole structure, composed of a catharanthine (B190766) (or velbenamine) unit and a vindoline unit, is fundamental. Leurosine itself differs from vinblastine in the catharanthine portion, featuring an epoxy-velbanamine moiety instead of a velbanamine one. google.com The integrity of this complex dimeric structure is essential for its biological function.

The following table presents a comparison of the cytotoxic activities of this compound and related compounds, illustrating the impact of structural modifications on potency.

Table 1: Comparative Cytotoxic Activity of Vinca Alkaloids Note: Lower IC50 values indicate higher potency. Data is compiled from multiple studies and cell lines; direct comparison requires consideration of experimental conditions.

| Compound | Key Structural Difference from Vinblastine | Relative Potency/Activity |

| Vinblastine | N-methyl on vindoline unit | Baseline |

| Vincristine | N-formyl on vindoline unit | Generally more potent than vinblastine, different tumor spectrum google.com |

| Leurosine | Epoxy-velbanamine unit, N-methyl on vindoline | Clinically less active than vinblastine or vincristine princeton.edu |

| This compound | Epoxy-velbanamine unit, N-formyl on vindoline | Active against animal tumors; different toxicity profile from vincristine google.comprinceton.edu |

Identification of Key Pharmacophoric Elements

The pharmacophore of vinca alkaloids, including this compound, is defined by the essential three-dimensional arrangement of chemical groups required to interact with their biological target, tubulin. uah.es Disrupting the assembly of tubulin into microtubules is the primary mechanism of action for these compounds. portico.orgmdpi.com

The key pharmacophoric elements for the vinca alkaloid class are:

The Vindoline Unit: This "lower" part of the molecule is crucial for binding. The substituent on the vindoline nitrogen atom significantly modulates activity. In this compound, this is the N-formyl group. google.com This group, like the one in vincristine, can engage in specific interactions, such as hydrogen bonding, with amino acid residues in the tubulin binding site, like Lysβ1176. uah.es

Stereochemistry: The precise three-dimensional arrangement and stereochemistry at multiple chiral centers are critical for fitting into the tubulin binding site. princeton.eduijpsjournal.com

Any modification that disrupts these core elements, such as separating the two alkaloid halves or significantly altering the stereochemistry, typically leads to a loss of biological activity. researchgate.net

Influence of Molecular Architecture and Stereochemistry on Activity

The complex molecular architecture and defined stereochemistry of this compound are paramount to its biological function. princeton.edunumberanalytics.com Vinca alkaloids are asymmetric molecules with numerous chiral centers, meaning their three-dimensional shape is highly specific and critical for interaction with their chiral biological target, the tubulin heterodimer. ijpsjournal.comuou.ac.in

The elucidation of the absolute stereochemistry of these compounds was a crucial step that enabled rational analysis of their structure-activity relationships. princeton.edu The spatial arrangement of the catharanthine and vindoline moieties relative to each other creates a specific conformation that fits into the "vinca domain" on β-tubulin. uah.es

The influence of stereochemistry is absolute; even slight changes can have drastic effects. For example, the configuration at C-16', which links the two halves of the molecule, is critical. The natural configuration is required for significant antitumor activity. acs.org The existence of stereoisomers can lead to different biological profiles; one isomer may be highly active while another is less active or even toxic. numberanalytics.comnih.gov For this compound, its specific isomeric form is essential for its observed potency and interaction with tubulin. princeton.edu Any process that would lead to epimerization at a key chiral center could diminish or abolish its antimitotic capabilities. rsc.org

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become invaluable tools for understanding the SAR of complex molecules like this compound. ekb.egresearchgate.net These methods provide insights into the interactions between the drug and its target at an atomic level, helping to explain the observed biological activities.

Key applications in the study of vinca alkaloids include:

Molecular Docking: Docking simulations are used to predict the preferred binding pose of this compound within the vinca binding site on tubulin. mdpi.com These studies can reveal specific hydrogen bonds and hydrophobic interactions that stabilize the drug-target complex. For example, modeling can confirm the importance of the N-formyl group in forming a hydrogen bond with amino acid residues like Lysβ1176 in β-tubulin, an interaction that differentiates its binding from N-methyl analogues. uah.es

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the three-dimensional properties of a series of related compounds, like vinca alkaloid derivatives, with their biological activities. researchgate.net By developing a pharmacophore model based on a set of active and inactive molecules, researchers can identify the key steric and electronic features required for potency. researchgate.net This approach helps in the rational design of new analogues with potentially improved efficacy or reduced toxicity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-tubulin complex over time. This provides a more realistic view of the binding stability and conformational changes that occur upon drug binding, offering deeper insights than static docking models. researchgate.net

These computational approaches have confirmed that the D' ring (in the catharanthine unit) and the nature of the N-substituent on the vindoline ring are critical areas where modifications can dramatically alter tubulin interactions and pharmacological properties. acs.org

Biosynthesis and Biotechnological Production

Elucidation of the Formyl-leurosine Biosynthetic Pathway in Catharanthus roseus

The biosynthetic pathway of this compound is a branch of the larger TIA metabolic network responsible for producing over 130 different alkaloids in Catharanthus roseus. microbiologyjournal.orgnih.gov The entire pathway is a model of biological complexity, involving multiple enzymes, subcellular compartments, and even different cell types to produce the final compounds. researchgate.net

The journey to this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the iridoid secologanin (B1681713). These two precursors are condensed by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine, the universal precursor for all TIAs. microbiologyjournal.orgresearchgate.net

While the pathway to leurosine is relatively established, the specific enzymatic step that converts leurosine to this compound through the addition of a formyl group (CHO) is not yet fully elucidated in scientific literature. However, the existence of N-formyl groups on other prominent alkaloids, such as the conversion of vinblastine (B1199706) (N-methyl) to vincristine (B1662923) (N-formyl), strongly suggests the presence of a specific formyltransferase enzyme in C. roseus that could catalyze this final step. nih.govnih.gov Chemical synthesis routes have demonstrated that leurosine can be oxidized to produce N-formyl-leurosine, though this does not confirm the precise biological mechanism. google.com

Enzymatic Steps and Precursor Intermediates

The synthesis of this compound relies on a cascade of precisely controlled enzymatic reactions. The table below outlines the key precursor intermediates and the enzymes that catalyze their formation on the path toward the dimeric alkaloid backbone.

Table 1: Key Precursors and Enzymes in the Biosynthesis Pathway Leading to Bisindole Alkaloids

| Precursor Intermediate | Preceding Molecules | Key Enzyme(s) | Pathway Stage |

|---|---|---|---|

| Strictosidine | Tryptamine + Secologanin | Strictosidine Synthase (STR) | Formation of Monoterpenoid Indole (B1671886) Alkaloid (MIA) backbone |

| Catharanthine (B190766) | Stemmadenine | Multiple enzymatic steps | Monomer Biosynthesis |

| Vindoline (B23647) | Tabersonine | Six sequential enzymatic steps including Tabersonine 16-hydroxylase (T16H) and Deacetylvindoline-4-O-acetyltransferase (DAT) | Monomer Biosynthesis |

| α-3′,4′-Anhydrovinblastine | Catharanthine + Vindoline | Peroxidase (PRX1) | Dimerization |

| Leurosine | α-3′,4′-Anhydrovinblastine | Hydratase / Other modifying enzymes (specifics under investigation) | Dimer Modification |

| This compound | Leurosine | Putative N-formyltransferase (enzyme not yet identified) | Final Formylation |

The final, critical step is the formylation of the leurosine molecule. This reaction involves the transfer of a formyl group to the indole nitrogen of the vindoline portion of the leurosine structure. While the specific formyltransferase enzyme has not been isolated for this reaction, its existence is inferred from the natural occurrence of the compound in the plant.

Strategies for Enhanced Biotechnological Production

The extremely low concentrations of this compound and other valuable bisindole alkaloids in C. roseus have spurred the development of biotechnological production platforms. microbiologyjournal.org These strategies aim to bypass the limitations of agricultural production and chemical synthesis by harnessing cellular and molecular biology.

One of the most explored avenues for producing TIAs is through in vitro plant cell and tissue culture. nih.gov By growing C. roseus cells in controlled bioreactors, researchers can optimize conditions to maximize alkaloid yield, free from geographical and environmental constraints.

Key strategies employed in plant cell culture systems include:

Cell Line Selection: Isolating and propagating high-yielding cell lines from parent plants is a fundamental first step to improving productivity.

Media and Culture Optimization: Fine-tuning the nutritional components (sugars, hormones, salts) and physical conditions (light, temperature, aeration) of the culture medium can significantly impact cell growth and alkaloid synthesis.

Elicitation: The addition of "elicitors"—substances that trigger defense responses in the plant cells—is a powerful technique to stimulate the TIA pathway. Jasmonates, such as methyl jasmonate, have been shown to upregulate the expression of key TIA biosynthetic genes, leading to increased alkaloid accumulation. nih.gov

Precursor Feeding: Supplying the cell cultures with key precursors like tryptamine or secologanin can help overcome bottlenecks in the early stages of the biosynthetic pathway, potentially increasing the flux towards the desired final products.

Metabolic engineering offers a promising alternative by transferring the genetic blueprint for the TIA pathway into a fast-growing, easily scalable microorganism like baker's yeast (Saccharomyces cerevisiae). While reconstructing the entire, multi-step pathway is a monumental challenge, significant progress has been made.

Table 2: Biotechnological Strategies for Enhanced Alkaloid Production

| Strategy | Approach | Description | Key Objective |

|---|---|---|---|

| Plant Cell Culture | Elicitation | Application of stress-inducing compounds (e.g., methyl jasmonate) to trigger defense pathways. | Upregulate transcription of biosynthetic genes and boost alkaloid synthesis. |

| Plant Cell Culture | Precursor Feeding | Supplementing the culture medium with pathway intermediates like loganin (B1675030) or tryptamine. | Overcome limitations in the supply of early precursors. |

| Metabolic Engineering | Heterologous Expression | Transferring genes for C. roseus enzymes into a microbial host like yeast. | Create a microbial "cell factory" for scalable and controlled production. |

| Metabolic Engineering | Pathway Reconstruction | Assembling multiple genes of the TIA pathway in yeast to produce complex intermediates. | Recreate segments of the biosynthetic pathway (e.g., to strictosidine or vindoline) in a heterologous host. |

The primary goals of metabolic engineering in yeast include:

Pathway Reconstruction: Introducing the genes for the enzymes required to produce key intermediates. Researchers have successfully engineered yeast to produce strictosidine, the gateway molecule to all TIAs.

Compartmentation: Mimicking the subcellular compartmentalization seen in the plant cell by targeting enzymes to specific organelles within the yeast, which can improve reaction efficiency and prevent metabolic interference.

By reconstructing parts of the pathway in a robust host like yeast, scientists aim to create a stable and high-yielding source of catharanthine and vindoline. These monomers could then be purified and coupled, either chemically or enzymatically, to produce this compound and other valuable dimeric alkaloids.

Advanced Analytical Methodologies in Formyl Leurosine Research

Development of Cell-Based and Biochemical Assays for Activity Profiling

The comprehensive evaluation of a chemical compound's biological activity, particularly for potential therapeutic agents like Formyl-leurosine, relies heavily on the development and application of sophisticated cell-based and biochemical assays. These methodologies are critical for understanding a compound's efficacy, mechanism of action, and selectivity at both cellular and molecular levels. Cell-based assays provide insights into a compound's effects on living cells, including viability, proliferation, and induction of specific cellular responses, while biochemical assays delve into direct molecular interactions and enzymatic activities. oncolines.comnih.govppscreeningcentre.com

Cell-Based Assays: Cytotoxicity Profiling

Cell-based assays are fundamental for profiling the cytotoxic and anti-proliferative effects of compounds. These assays measure various cellular endpoints, such as changes in cell number, metabolic activity (e.g., ATP content), membrane integrity, and cell cycle progression, to determine the compound's impact on cell health and survival. oncolines.comnih.govthermofisher.com High-throughput cell viability assays, often utilizing luminescence-based ATP detection, are commonly employed for rapid screening of compounds against a panel of cancer cell lines. oncolines.comnih.gov

Research into this compound and its derivatives has utilized cell-based assays to assess their cytotoxic potential. For instance, studies involving nitrated derivatives of N-formyl-leurosine, specifically compounds 5e and 5b, demonstrated significant cytotoxic activity across a range of human cancer cell lines. These compounds exhibited potency against non-small cell lung cancer and breast cancer, with activity observed in the concentration range of 10⁻⁵ to 10⁻⁹ M. Compound 5b further displayed activity in screens for colon cancer and leukemia. nih.govresearchgate.net These findings highlight the potential of this compound derivatives as antineoplastic agents and underscore the utility of cell-based cytotoxicity assays in their characterization.

Table 1: Cytotoxic Activity of Nitrated N-Formyl-leurosine Derivatives

| Compound | Cancer Cell Line | Activity Concentration Range (M) |

| 5e | Non-small cell lung cancer | 10⁻⁵ - 10⁻⁹ nih.govresearchgate.net |

| 5e | Breast cancer | 10⁻⁵ - 10⁻⁹ nih.govresearchgate.net |

| 5b | Non-small cell lung cancer | 10⁻⁵ - 10⁻⁹ nih.govresearchgate.net |

| 5b | Breast cancer | 10⁻⁵ - 10⁻⁹ nih.govresearchgate.net |

| 5b | Colon cancer | Potent activity nih.govresearchgate.net |

| 5b | Leukemia | Potent activity nih.govresearchgate.net |

Biochemical Assays: Tubulin Polymerization Inhibition

Biochemical assays are instrumental in identifying the direct molecular targets and elucidating the precise mechanisms by which compounds exert their biological effects. For vinca (B1221190) alkaloids, a class of compounds to which this compound belongs, a primary biochemical target is tubulin. imrpress.combiorxiv.org

Vinca alkaloids, including well-known agents like vinblastine (B1199706) and vincristine (B1662923), are recognized as microtubule-destabilizing agents. They exert their antimitotic activity by binding to heterodimeric tubulin, thereby inhibiting its polymerization into microtubules. Microtubules are crucial components of the cytoskeleton, essential for maintaining cell shape, intracellular transport, and, critically, for the formation of the mitotic spindle during cell division. imrpress.combiorxiv.orgnih.gov By disrupting microtubule dynamics, these compounds arrest cancer cells in the G2-M phase of the cell cycle, leading to cell death. nih.gov

While this compound is classified as a vinca alkaloid, specific quantitative data (e.g., IC₅₀ values) detailing its direct inhibition of tubulin polymerization in isolated biochemical assays are not extensively reported in the provided literature. However, studies on new derivatives structurally related to leurosine have indicated their ability to inhibit tubulin assembly in in vitro polymerization tests. This inhibitory effect was observed to be highly dependent on the organization state of the microtubules, with bundled microtubules appearing resistant to the drugs. researchgate.net This suggests that this compound, by virtue of its structural kinship with other vinca alkaloids, likely shares a similar mechanism of action involving tubulin inhibition, which is typically confirmed through biochemical assays measuring tubulin polymerization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.